Superior c-KIT Inhibitor Potency in Derivatives: Overcoming Imatinib Resistance vs. Sunitinib
A key derivative of the thiazolo[5,4-b]pyridine scaffold, compound 6r, demonstrates a significant enhancement in enzymatic inhibitory activity against the imatinib-resistant c-KIT V560G/D816V double mutant compared to standard-of-care agents. This establishes the 5-carbonitrile containing scaffold as a privileged structure for developing next-generation kinase inhibitors capable of overcoming clinical resistance [1].
| Evidence Dimension | Enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 4.77 ± 0.38 μM |
| Comparator Or Baseline | Imatinib: 37.93 ± 8.68 μM; Sunitinib: 3.98 ± 1.18 μM |
| Quantified Difference | 8.0-fold higher activity vs. imatinib; activity comparable to sunitinib but with higher differential cytotoxicity on mutant cells [2] |
| Conditions | ADP-Glo kinase assay against c-KIT V560G/D816V double mutant |
Why This Matters
This data demonstrates that the thiazolo[5,4-b]pyridine core enables the design of inhibitors with superior activity against clinically relevant drug-resistant mutants, a key differentiator for projects targeting resistant cancers.
- [1] Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., Kim, N. D., Kim, N., & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. https://doi.org/10.3390/cancers15010143 View Source
- [2] Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., Kim, N. D., Kim, N., & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. (Abstract). Retrieved from https://pubs.kist.re.kr/handle/201004/75861 View Source
